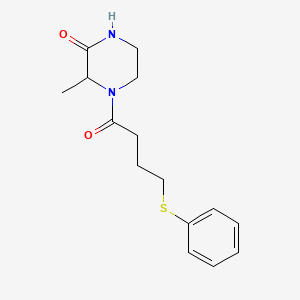
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one involves the reaction of 4-(phenylthio)butanoyl chloride with 3-methylpiperazin-2-one in the presence of a base to form the desired compound.
Starting Materials
4-(phenylthio)butanoyl chloride, 3-methylpiperazin-2-one, Base (e.g. triethylamine)
Reaction
Add 4-(phenylthio)butanoyl chloride dropwise to a solution of 3-methylpiperazin-2-one in anhydrous dichloromethane at 0°C., Add a base (e.g. triethylamine) to the reaction mixture and stir for several hours at room temperature., Extract the product with dichloromethane and wash with water., Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product.
Mécanisme D'action
The exact mechanism of action of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is not fully understood. However, studies have suggested that the compound may exert its anticancer and anti-inflammatory effects by inhibiting certain enzymes and signaling pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one has several biochemical and physiological effects. The compound has been found to induce cell death in cancer cells and inhibit the growth of tumors. Additionally, the compound has been found to reduce inflammation and oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one in lab experiments is its potential use in cancer and inflammatory disease research. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research involving 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one. One potential direction is to further investigate its anticancer properties and potential use in cancer treatment. Additionally, research could focus on developing more soluble derivatives of the compound to improve its potential use in lab experiments. Finally, future research could investigate the compound's potential use in other disease areas, such as neurodegenerative diseases.
In conclusion, 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential in various research applications.
Applications De Recherche Scientifique
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one has been found to have potential applications in various scientific research fields. One of the most significant applications is in the field of medicinal chemistry. The compound has been found to have anticancer properties and has been studied for its potential use in cancer treatment. Additionally, the compound has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Propriétés
IUPAC Name |
3-methyl-4-(4-phenylsulfanylbutanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-12-15(19)16-9-10-17(12)14(18)8-5-11-20-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTTVCLKGIJTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

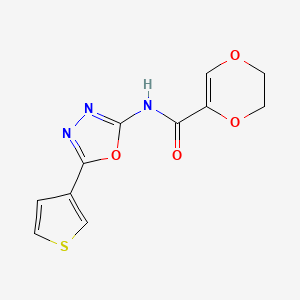
![1-(3,4-Diethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2619386.png)
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2619389.png)
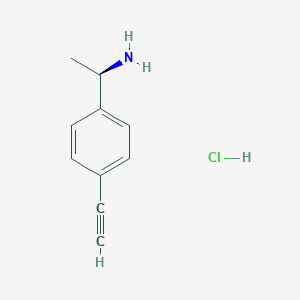
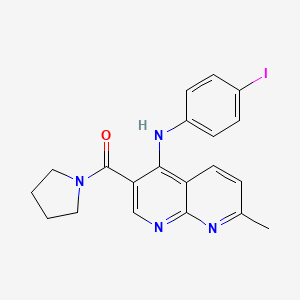
![6-Cyclopropyl-2-[[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2619394.png)
![5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2619396.png)
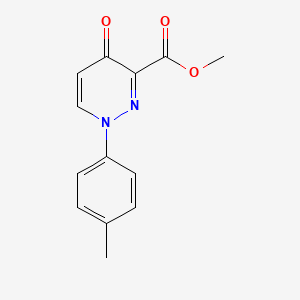
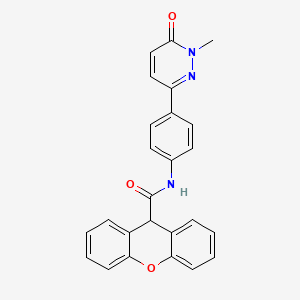
![6-(2-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2619399.png)
![Tetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-3(3aH)-one 1,1-dioxide](/img/structure/B2619403.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2619405.png)
![4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2619406.png)
![6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2619407.png)